![molecular formula C19H22N2O3 B3862008 N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B3862008.png)
N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide
Overview
Description
N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide is a chemical compound that belongs to the class of furan derivatives. It is also known as FURA-2 or F2. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide is not fully understood. However, it is known to interact with various ion channels and neurotransmitter receptors in cells. It has been shown to modulate the activity of voltage-gated calcium channels, which play a crucial role in neurotransmitter release and muscle contraction. It also binds to GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has neuroprotective effects by preventing oxidative stress and inflammation in neurons. In addition, it has been shown to enhance insulin secretion and improve glucose tolerance in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide is its fluorescent properties, which make it an excellent tool for imaging calcium ions in cells. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to use in some experimental setups.
Future Directions
There are several future directions for the research on N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide. One potential area of investigation is its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another area of research is the development of new fluorescent probes based on the structure of N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide for the detection of other ions and molecules in cells. Finally, the mechanism of action of this compound could be further elucidated by studying its interactions with ion channels and neurotransmitter receptors in more detail.
In conclusion, N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents and fluorescent probes for various applications.
Scientific Research Applications
N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In biochemistry, it has been used as a fluorescent probe for the detection of calcium ions in cells. In pharmacology, it has been studied for its effects on ion channels and neurotransmitter receptors.
properties
IUPAC Name |
N-[1-(azepan-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-17(15-9-4-3-5-10-15)18(21-12-6-1-2-7-13-21)20-19(23)16-11-8-14-24-16/h3-5,8-11,14,18H,1-2,6-7,12-13H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZWAUXPSDPBMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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